molecular formula C13H17NO2S B14267414 N-Butyl-N-ethynyl-4-methylbenzene-1-sulfonamide CAS No. 205885-38-7

N-Butyl-N-ethynyl-4-methylbenzene-1-sulfonamide

Cat. No.: B14267414
CAS No.: 205885-38-7
M. Wt: 251.35 g/mol
InChI Key: BPQWTKFXHVGVTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Butyl-N-ethynyl-4-methylbenzene-1-sulfonamide is a chemical compound with the molecular formula C13H17NO2S It is a member of the sulfonamide family, which are compounds containing the sulfonamide functional group attached to an aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Butyl-N-ethynyl-4-methylbenzene-1-sulfonamide typically involves the reaction of 4-methylbenzenesulfonyl chloride with N-butyl-N-ethynylamine under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature for several hours until the reaction is complete.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to a more consistent and scalable production process.

Chemical Reactions Analysis

Types of Reactions

N-Butyl-N-ethynyl-4-methylbenzene-1-sulfonamide can undergo various types of chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form a carbonyl group.

    Reduction: The sulfonamide group can be reduced to form an amine.

    Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophiles such as bromine (Br2) or nitric acid (HNO3) can be used under acidic conditions.

Major Products

    Oxidation: Formation of a carbonyl derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

N-Butyl-N-ethynyl-4-methylbenzene-1-sulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, particularly in the treatment of bacterial infections.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-Butyl-N-ethynyl-4-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By inhibiting this enzyme, the compound can interfere with the synthesis of folic acid in bacteria, leading to their death. This mechanism is similar to that of other sulfonamide antibiotics.

Comparison with Similar Compounds

Similar Compounds

  • N-Butyl-N-ethynylbenzene-1-sulfonamide
  • N-Butyl-N-ethynyl-4-chlorobenzene-1-sulfonamide
  • N-Butyl-N-ethynyl-4-nitrobenzene-1-sulfonamide

Uniqueness

N-Butyl-N-ethynyl-4-methylbenzene-1-sulfonamide is unique due to the presence of the ethynyl group, which can participate in additional chemical reactions compared to its analogs. The methyl group on the aromatic ring also influences the compound’s reactivity and properties, making it distinct from other similar compounds.

Properties

CAS No.

205885-38-7

Molecular Formula

C13H17NO2S

Molecular Weight

251.35 g/mol

IUPAC Name

N-butyl-N-ethynyl-4-methylbenzenesulfonamide

InChI

InChI=1S/C13H17NO2S/c1-4-6-11-14(5-2)17(15,16)13-9-7-12(3)8-10-13/h2,7-10H,4,6,11H2,1,3H3

InChI Key

BPQWTKFXHVGVTJ-UHFFFAOYSA-N

Canonical SMILES

CCCCN(C#C)S(=O)(=O)C1=CC=C(C=C1)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.